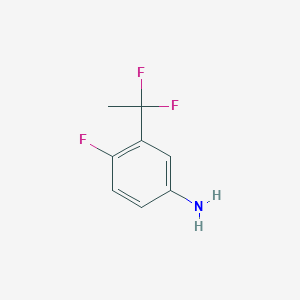

3-(1,1-Difluoroethyl)-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1-difluoroethyl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-8(10,11)6-4-5(12)2-3-7(6)9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHVJDYMDWZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)N)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1,1 Difluoroethyl 4 Fluoroaniline

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 3-(1,1-difluoroethyl)-4-fluoroaniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-carbon bond connecting the difluoroethyl group to the aromatic ring.

A plausible retrosynthetic pathway begins with the disconnection of the amine group, leading to a nitroaromatic precursor, 3-(1,1-difluoroethyl)-4-fluoronitrobenzene. This transformation is a standard and reliable method for introducing an amino group onto an aromatic ring. acs.orgchemistrysteps.com Further disconnection of the 1,1-difluoroethyl group from the aromatic ring suggests a precursor like 1-bromo-2-fluoro-4-nitrobenzene, which can then be subjected to a difluoroethylation reaction. Alternatively, the fluorine atom at the 4-position can be introduced at a later stage via nucleophilic aromatic substitution on a suitable precursor.

Carbon-Fluorine Bond Formation Strategies

The introduction of fluorine atoms into organic molecules is a critical step in the synthesis of fluorinated compounds and can significantly alter their properties.

Direct Fluorination Approaches

Direct C-H fluorination of aromatic rings is an atom-economical method for synthesizing fluoroarenes. rsc.org Electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly employed for this purpose. These reactions are often catalyzed by transition metals like palladium. rsc.org However, achieving regioselectivity in direct fluorination can be challenging and often requires directing groups to guide the fluorine to the desired position. rsc.org

| Reagent Class | Examples | Characteristics |

| N-F Reagents | Selectfluor, NFSI, N-fluoropyridinium salts | Safer, milder, and more selective than traditional reagents like F2. rsc.org |

| Transition Metal Catalysts | Palladium (Pd), Copper (Cu) | Facilitate C-H activation and regioselective fluorination. |

Difluoroethylation Techniques

The incorporation of the 1,1-difluoroethyl group is a key challenge in the synthesis of the target molecule. Several methods have been developed for this transformation. Nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride is an effective method for introducing the difluoroethyl group onto an aromatic ring. researchgate.net Another approach involves the use of hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, for the electrophilic 2,2-difluoroethylation of various nucleophiles. nih.govchemrxiv.orgoduillgroup.com

Construction of the Aniline Moiety

The final step in the synthesis is typically the formation of the aniline group.

Reduction of Nitro Precursors

The reduction of a nitro group to an amine is one of the most common and well-established methods for synthesizing anilines. acs.orgchemistrysteps.comwikipedia.org This transformation can be achieved using a variety of reducing agents and conditions.

A widely used method involves catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. chemistrysteps.comchemicalbook.com Metal-based reductions using iron, tin, or zinc in the presence of an acid are also highly effective and tolerate a wide range of functional groups. acs.orgresearchgate.net More recently, visible-light-induced iron-catalyzed reduction of nitroarenes has emerged as a mild and efficient alternative. rsc.org

| Reducing System | Conditions | Advantages |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Room temperature, methanol (B129727) solvent | High yields and clean reactions. chemicalbook.com |

| Metal/Acid (e.g., Fe/HCl) | Reflux | Tolerates various functional groups. researchgate.net |

| Visible-light/Iron Catalyst | Mild conditions | Photosensitizer-free and efficient. rsc.org |

Amidation Reactions for Aniline Formation

While less direct for this specific target, amidation reactions followed by rearrangement can also lead to aniline formation. The Hofmann rearrangement, for instance, converts a primary amide to a primary amine with one fewer carbon atom. youtube.com This involves treating the amide with a halogen (like bromine) and a strong base. youtube.com Direct amidation of carboxylic acids with amines can be facilitated by reagents like B(OCH2CF3)3. acs.org However, for the synthesis of this compound, the reduction of the corresponding nitro compound is the more straightforward and commonly employed strategy.

Cross-Coupling Strategies in Synthesis

While direct cross-coupling to form the C(sp²)-C(sp³) bond between a fluoroaniline (B8554772) precursor and a 1,1-difluoroethyl source is challenging, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are pivotal in the synthesis of precursors and analogues of this compound. These reactions offer mild conditions and broad functional group tolerance, making them indispensable tools in modern organic synthesis.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds via a palladium catalyst, is a powerful method for the synthesis of complex aryl structures. In the context of this compound synthesis, this reaction is primarily utilized for the preparation of substituted precursors. For instance, a suitably functionalized fluoroaromatic compound can be coupled with a boronic acid or ester partner to construct the carbon skeleton prior to the introduction of the difluoroethyl and amine functionalities.

A representative, though not direct, application of Suzuki-Miyaura coupling principles can be envisioned in the synthesis of a precursor to the target molecule. For example, a boronic ester derivative of a difluoroethyl-substituted benzene (B151609) could be coupled with a protected amino- or nitro-substituted halobenzene.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Precursor Synthesis

| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-1,2-difluorobenzene | (4-Nitrophenyl)boronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 2 | 1-Iodo-4-nitrobenzene | (3,4-Difluorophenyl)boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

This table presents generalized conditions for Suzuki-Miyaura reactions on related structures to illustrate the methodology's applicability.

Buchwald-Hartwig Amination Methods

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is crucial for the synthesis of anilines from aryl halides or triflates. In a synthetic route to this compound, this reaction could be employed to introduce the amino group at a late stage, after the installation of the 1,1-difluoroethyl substituent on the aromatic ring. This approach is particularly advantageous when the amine functionality is sensitive to the conditions required for earlier synthetic steps.

For example, a precursor such as 1-bromo-3-(1,1-difluoroethyl)-4-fluorobenzene could be subjected to Buchwald-Hartwig amination to yield the final product.

Table 2: Representative Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Bromo-3-(1,1-difluoroethyl)-4-fluorobenzene | NH₃ | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | High |

| 2 | 1-Chloro-3-(1,1-difluoroethyl)-4-fluorobenzene | LiN(SiMe₃)₂ | Pd(OAc)₂ | RuPhos | LiN(SiMe₃)₂ | THF | 80 | High |

This table illustrates typical conditions for Buchwald-Hartwig amination reactions that could be adapted for the synthesis of the target compound.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound presents significant challenges in terms of chemo- and regioselectivity. The presence of multiple reactive sites on the aromatic ring necessitates precise control over reaction conditions to achieve the desired substitution pattern.

A key step in a documented synthetic route involves the nitration of 1,2-difluorobenzene (B135520). The directing effects of the fluorine atoms are crucial in this step. While fluorine is an ortho-, para-director, the nitration of 1,2-difluorobenzene can lead to a mixture of isomers. However, by carefully controlling the reaction conditions, such as temperature and the nitrating agent, the formation of 4-nitro-1,2-difluorobenzene can be favored.

Subsequent reactions must then selectively target the position ortho to one fluorine and meta to the other for the introduction of the 1,1-difluoroethyl group. The final reduction of the nitro group to an amine must be performed chemoselectively, without affecting the difluoroethyl group or the fluorine atoms on the ring.

Development of Novel Synthetic Routes

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient routes for the preparation of this compound. One notable method starts from readily available 1,2-difluorobenzene.

This multi-step synthesis can be summarized as follows:

Nitration: 1,2-Difluorobenzene is nitrated to produce 1,2-difluoro-4-nitrobenzene.

Introduction of the Ethyl Group: The resulting nitro compound is then reacted with a suitable reagent to introduce an acetyl group at the 3-position, yielding 2-(2,3-difluoro-5-nitrophenyl)ethan-1-one. This is a critical step where regioselectivity is paramount.

Fluorination: The acetyl group is then converted to the 1,1-difluoroethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Reduction: Finally, the nitro group is reduced to the aniline, yielding this compound.

Table 3: Key Steps in a Novel Synthetic Route

| Step | Starting Material | Reagent(s) | Product | Key Transformation |

| 1 | 1,2-Difluorobenzene | HNO₃, H₂SO₄ | 1,2-Difluoro-4-nitrobenzene | Electrophilic Aromatic Nitration |

| 2 | 1,2-Difluoro-4-nitrobenzene | Vinyl acetate, Pd(OAc)₂, DPPP | 1-(2-Fluoro-4-nitro-5-(1,1-difluoroethyl)phenyl)ethanone | Heck-type coupling |

| 3 | 1-(2-Fluoro-4-nitro-5-(1,1-difluoroethyl)phenyl)ethanone | DAST | 1,2-Difluoro-4-nitro-5-(1,1-difluoroethyl)benzene | Deoxofluorination |

| 4 | 1,2-Difluoro-4-nitro-5-(1,1-difluoroethyl)benzene | H₂, Pd/C | This compound | Nitro Group Reduction |

This table outlines the key transformations in a patented synthetic route, highlighting the strategic approach to constructing the target molecule.

This route effectively addresses the challenges of regioselectivity and demonstrates a practical approach to this valuable chemical intermediate. The development of such routes is crucial for enabling the large-scale production required for its applications in various industries.

Reactivity and Reaction Mechanisms of 3 1,1 Difluoroethyl 4 Fluoroaniline

Reactivity of the Aromatic Amino Group

The primary aromatic amine is the most reactive site for many transformations, acting as a potent nucleophile.

The amino group of 3-(1,1-Difluoroethyl)-4-fluoroaniline readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl chlorides and anhydrides. In these reactions, the nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable amide bond. This transformation is a fundamental method for synthesizing a wide range of N-aryl amide derivatives.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product | Reaction Type |

|---|---|---|

| Acetyl Chloride | N-(3-(1,1-Difluoroethyl)-4-fluorophenyl)acetamide | Acetylation |

| Benzoyl Chloride | N-(3-(1,1-Difluoroethyl)-4-fluorophenyl)benzamide | Benzoylation |

| Acetic Anhydride | N-(3-(1,1-Difluoroethyl)-4-fluorophenyl)acetamide | Acetylation |

Beyond acylation, the amino group can be derivatized through various amidation and alkylation pathways. Amidation, as described above, is a key transformation. Alkylation involves the reaction of the aniline (B41778) with alkyl halides. In this SN2 reaction, the amino group acts as a nucleophile, displacing a halide from the alkylating agent. This process can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common side reaction and may require specific reaction conditions to control.

Table 2: Representative Alkylation Reactions

| Alkylating Agent | Product (Primary) | Reaction Type |

|---|---|---|

| Methyl Iodide | 3-(1,1-Difluoroethyl)-4-fluoro-N-methylaniline | N-Methylation |

| Ethyl Bromide | N-Ethyl-3-(1,1-difluoroethyl)-4-fluoroaniline | N-Ethylation |

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The position of this substitution is determined by the directing effects of the substituents already present on the ring.

The regiochemical outcome of EAS reactions on this compound is governed by the cumulative electronic effects of the amino, fluoro, and 1,1-difluoroethyl groups.

Amino Group (-NH₂) : This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.

Fluoro Group (-F) : Halogens are generally deactivating due to their inductive electron withdrawal, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

1,1-Difluoroethyl Group (-CF₂CH₃) : This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the two fluorine atoms. wikipedia.org It acts as a meta-director.

The directing influence of these groups is a competition, but the strongly activating ortho, para-directing effect of the amino group dominates over the deactivating effects of the other substituents. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the amino group. The para position (C-6) is sterically unhindered. The ortho position (C-2) is also available. Substitution at C-5 is disfavored as it is meta to the strongly directing amino group.

Table 3: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NH₂ | C-1 | +R >> -I | Activating | Ortho, Para |

| -F | C-4 | +R < -I | Deactivating | Ortho, Para |

| -CF₂CH₃ | C-3 | -I | Deactivating | Meta |

Given this analysis, electrophilic substitution is predicted to occur predominantly at the C-2 and C-6 positions, which are ortho to the powerfully directing amino group.

Transformations Involving the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is a key feature of the molecule, contributing to its unique properties.

The 1,1-difluoroethyl group is generally characterized by high chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the gem-difluoro motif resistant to many chemical transformations. libretexts.org This stability is a desirable trait in fields like medicinal chemistry, as it can prevent metabolic degradation at that position. beilstein-journals.orgjmu.edu

While the C-F bonds are robust, the adjacent methyl group could potentially undergo radical functionalization under specific, harsh conditions. However, under typical synthetic conditions for modifying the amino group or the aromatic ring, the 1,1-difluoroethyl moiety is expected to remain inert. Its primary role is to modulate the electronic and physical properties (such as lipophilicity) of the molecule rather than to serve as a reactive handle for further functionalization.

Reactions at the Difluoroethyl C-H Bonds

While direct experimental studies on the C-H bond functionalization of the difluoroethyl group in this compound are not extensively documented, insights can be drawn from related fluoroalkyl aromatic compounds. The C-H bonds of the methyl group in the 1,1-difluoroethyl substituent are activated by the adjacent electron-withdrawing fluorine atoms, making them susceptible to certain types of reactions, particularly those involving radical intermediates or strong bases.

Photocatalytic C-H Functionalization: Visible-light photocatalysis has emerged as a powerful tool for the functionalization of C-H bonds. nih.govbohrium.com In principle, the C-H bonds of the difluoroethyl group could be targeted by photogenerated radicals. For instance, a photocatalytic approach could enable the introduction of various functional groups, such as aryl, alkyl, or cyano groups, at the terminal carbon of the difluoroethyl moiety. cdnsciencepub.com This type of transformation often proceeds under mild conditions and exhibits high functional group tolerance.

Radical-Based Reactions: The generation of a radical at the terminal carbon of the difluoroethyl group can be initiated by various means, including the use of radical initiators or through single-electron transfer (SET) processes. conicet.gov.ar Once formed, this radical can participate in a variety of transformations, such as addition to unsaturated systems or coupling with other radical species. The reactivity in such processes is influenced by the electronic nature of the radical and the reaction partners.

The table below summarizes potential C-H functionalization reactions at the difluoroethyl group based on analogous systems.

| Reaction Type | Catalyst/Initiator | Potential Product |

| Photocatalytic Arylation | Ir or Ru photocatalyst | 3-(1,1-Difluoro-2-phenylethyl)-4-fluoroaniline |

| Radical Cyanation | Radical Initiator (e.g., AIBN) | 3-(2-Cyano-1,1-difluoroethyl)-4-fluoroaniline |

Note: The reactions and products listed are hypothetical and based on the known reactivity of similar fluoroalkyl arenes.

Metal-Catalyzed Transformations

The presence of the aniline moiety and the carbon-fluorine bonds in this compound opens up avenues for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium catalysis is a cornerstone of C-C and C-N bond formation. The aromatic ring of this compound, activated by the amino group, can be a substrate for various palladium-catalyzed cross-coupling reactions, assuming prior conversion of a C-H bond to a C-halide or triflate bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. If this compound were, for example, brominated at a position ortho to the amino group, it could readily participate in Suzuki-Miyaura coupling with a variety of aryl or vinyl boronic acids to form biaryl structures or styrenyl derivatives, respectively. nih.govnih.gov

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. An appropriately halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines to yield more complex aniline derivatives. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for achieving high yields and good functional group tolerance in these reactions.

The following table illustrates potential palladium-catalyzed cross-coupling reactions starting from a hypothetical bromo-derivative of the title compound.

| Reaction Name | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-3-(1,1-difluoroethyl)-4-fluoroaniline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Ligand / Base | N-Morpholinyl-3-(1,1-difluoroethyl)-4-fluoroaniline |

Note: The starting material is a hypothetical bromo-derivative for illustrative purposes.

Beyond palladium, other transition metals can catalyze a range of transformations on molecules containing fluoroalkyl and aniline functionalities.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for certain cross-coupling reactions. Nickel catalysis can be particularly effective for the activation of less reactive C-F bonds. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org It is conceivable that under specific conditions, nickel catalysts could mediate the coupling of aryl fluorides, potentially including the C-F bond on the aniline ring of this compound, with various nucleophiles. researchgate.netresearchgate.net

Iron-Catalyzed C-H Functionalization: Iron catalysis offers a sustainable approach to C-H bond activation. rochester.eduresearchgate.net While challenging, the direct functionalization of C-H bonds on the aromatic ring, directed by the amino group, could be a potential pathway for introducing new substituents. Iron-catalyzed reactions often proceed via radical mechanisms and can provide complementary reactivity to palladium- and nickel-catalyzed processes. researchgate.netnih.govbohrium.com

A summary of potential reactions with other transition metals is provided below.

| Metal Catalyst | Reaction Type | Potential Outcome |

| Nickel | Cross-coupling with Grignard reagent | Alkylation or arylation of the aromatic ring |

| Iron | Directed C-H arylation | Introduction of an aryl group ortho to the amine |

Note: These are potential transformations based on the known catalytic activity of these metals with similar substrates.

Mechanistic Insights into Key Reaction Pathways

The mechanisms of the aforementioned reactions, while not studied for this compound itself, can be inferred from extensive research on related systems.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (or triflate), forming a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Base-Promoted Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki-Miyaura reaction, the organoboron species transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates the formation of a palladium-amido complex.

Reductive Elimination: The two organic fragments on the palladium(II) center couple, and the desired product is released, regenerating the palladium(0) catalyst.

The fluorine substituents and the difluoroethyl group can influence the rates of these steps through their electronic effects on the aromatic ring and the palladium center. nih.govnih.govacs.orgacs.org

C-H Functionalization Mechanisms: The mechanisms for C-H functionalization are diverse and depend on the catalyst and reaction conditions.

Photocatalytic C-H activation typically involves the generation of a highly reactive radical species upon excitation of a photocatalyst by visible light. This radical can then abstract a hydrogen atom from the substrate, initiating a reaction cascade. nih.gov

Iron-catalyzed C-H activation can proceed through various pathways, including those involving organoiron intermediates or radical processes. Chelation assistance from a directing group is often employed to achieve site-selectivity. bohrium.com

Theoretical Studies on Reactivity: Theoretical studies, such as Density Functional Theory (DFT) calculations, on substituted anilines and fluoroaromatic compounds provide valuable insights into their reactivity. chemrxiv.orged.ac.ukdntb.gov.ua These studies can predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the energy barriers for different reaction pathways. For this compound, such calculations would likely show activation of the positions ortho and para to the amino group towards electrophilic attack, modulated by the electronic effects of the fluorine and difluoroethyl substituents. researchgate.netnih.gov

Derivatives and Analogs of 3 1,1 Difluoroethyl 4 Fluoroaniline

Design Principles for Structural Diversification

The design of derivatives based on 3-(1,1-Difluoroethyl)-4-fluoroaniline is largely driven by the principles of bioisosteric replacement and the fine-tuning of physicochemical properties. The 1,1-difluoroethyl moiety is a key feature, often employed as a bioisostere for groups like methoxy (B1213986) or ethyl. Its introduction can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high lipophilicity of the difluoroethyl group can improve a molecule's ability to cross biological membranes.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The synthesis of derivatives from this compound leverages the reactivity of the primary amino group and the aromatic ring.

N-Substitution: The nucleophilic amino group is readily functionalized through various reactions.

Acylation: Reaction with acyl chlorides or anhydrides yields corresponding amides. This is a common strategy to introduce diverse functionalities and build more complex molecules.

Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing N-alkyl and N-benzyl derivatives.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, produces sulfonamide derivatives.

Ring-Substitution: The introduction of new substituents onto the aromatic ring is governed by the directing effects of the existing groups. The amino group is a powerful ortho-, para-directing and activating group. Conversely, the fluorine atom is ortho-, para-directing but deactivating, while the 1,1-difluoroethyl group is generally considered a deactivating and meta-directing group. The interplay of these effects dictates the position of subsequent electrophilic aromatic substitutions like nitration, halogenation, or Friedel-Crafts reactions.

A representative synthetic pathway, analogous to the synthesis of certain fluoroquinolones, involves the condensation of a substituted aniline (B41778) with a malonate derivative, followed by a cyclization step. For example, 3-chloro-4-fluoroaniline (B193440) can be condensed with diethylethoxymethylene malonate and then cyclized by heating in diphenyl ether to form a quinolone core structure. orientjchem.org This demonstrates how the aniline moiety serves as a critical building block for heterocyclic systems. orientjchem.org

Isomeric Forms and Their Comparative Reactivity Profiles

Positional isomers of this compound exhibit distinct reactivity profiles due to the different electronic environments of the amino group and the aromatic ring. The relative positions of the electron-donating amino group and the electron-withdrawing fluoro and difluoroethyl groups significantly influence the molecule's properties.

For example, moving the fluorine atom from the 4-position to the 2-position would place it ortho to the amino group. This would likely decrease the nucleophilicity and basicity of the amine more significantly due to a stronger inductive effect and potential intramolecular hydrogen bonding. Conversely, an isomer like 4-(1,1-Difluoroethyl)-3-fluoroaniline would have a different pattern of electron density on the aromatic ring, which would alter the regioselectivity of electrophilic substitution reactions.

| Isomeric Structure | Compound Name | Predicted Impact on Amine Reactivity (vs. Parent) | Predicted Ring Activation for Electrophilic Substitution |

|---|---|---|---|

| This compound | Baseline | Moderately deactivated | |

| 2-(1,1-Difluoroethyl)-4-fluoroaniline | Decreased (steric hindrance and inductive effect) | Deactivated | |

| 3-(1,1-Difluoroethyl)-2-fluoroaniline | Significantly decreased (strong inductive effect) | Strongly deactivated | |

| 4-(1,1-Difluoroethyl)-2-fluoroaniline | Significantly decreased (strong inductive effect) | Strongly deactivated |

Incorporation into Polycyclic and Heterocyclic Systems

This compound is an attractive building block for synthesizing complex polycyclic and heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. The aniline moiety can participate in a variety of cyclization reactions to form fused ring systems.

One of the most common applications for fluorinated anilines is in the synthesis of quinolones and their derivatives. orientjchem.org The general synthesis involves reacting the aniline with a β-ketoester or a similar precursor to form an enamine, which is then cyclized under thermal or acidic conditions to construct the quinolone or quinolinone core. The presence of the difluoroethyl and fluoro substituents on the aniline starting material allows for the creation of highly functionalized heterocyclic products.

Furthermore, fluorinated anilines are used in the construction of other important heterocyclic scaffolds. For instance, they can be precursors for benzodiazepines, quinazolines, and various nitrogen-containing heterocycles. nih.govnih.gov The synthesis of fluorinated triazolopyrazine compounds, for example, has involved the substitution of a core structure with fluoroalkyl moieties to enhance biological activity. nih.gov This highlights the general strategy of using fluorinated building blocks to impart desirable properties onto complex heterocyclic systems. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

A hypothetical ¹H NMR spectrum of 3-(1,1-Difluoroethyl)-4-fluoroaniline would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. The spectrum would be expected to show signals for the aromatic protons and the methyl protons of the difluoroethyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each signal to a specific proton in the molecule.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to fluorine). The signals for the aromatic carbons would be further influenced by the fluorine and difluoroethyl substituents.

¹⁹F NMR for Fluorine Environment and Coupling Phenomena

¹⁹F NMR spectroscopy is essential for characterizing organofluorine compounds. This technique would show distinct signals for the fluorine atom on the aromatic ring and the two equivalent fluorine atoms of the difluoroethyl group. The chemical shifts and, importantly, the fluorine-fluorine (¹⁹F-¹⁹F) and proton-fluorine (¹H-¹⁹F) coupling constants would provide definitive structural information and insight into the spatial arrangement of the fluorine atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₈H₈F₃N). The fragmentation pattern observed in the mass spectrum could also offer additional structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching (both aromatic and aliphatic), and various vibrations associated with the substituted benzene (B151609) ring.

X-ray Crystallography of Key Derivatives and Co-crystals

Should a suitable crystalline derivative or co-crystal of this compound be prepared, single-crystal X-ray diffraction would provide an unambiguous three-dimensional model of the molecule. This powerful technique would determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice, offering the most definitive structural proof.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For 3-(1,1-Difluoroethyl)-4-fluoroaniline, these calculations would provide insights into its fundamental chemical nature.

The electronic structure of this compound is primarily defined by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atoms and the difluoroethyl group attached to the aniline (B41778) ring.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule. chemrxiv.org In substituted anilines, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-rich nature. The LUMO, conversely, is often distributed over the aromatic ring and the electron-withdrawing substituents. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. chemrxiv.org

Electron Density and Electrostatic Potential: The introduction of fluorine atoms and the 1,1-difluoroethyl group significantly alters the electron density distribution of the aniline ring. The high electronegativity of fluorine leads to a polarization of the C-F bonds, creating regions of negative electrostatic potential around the fluorine atoms and positive potential on the adjacent carbon atoms. A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions, highlighting the electron-rich amino group as a likely site for electrophilic attack and the areas near the fluorine atoms as potentially interacting with electrophiles. chemrxiv.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high, localized on the aniline ring and amino group. | General characteristic of aniline derivatives. researchgate.net |

| LUMO Energy | Lowered by the presence of electron-withdrawing groups. | Effect of fluoro and difluoroethyl substituents. |

| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity. | Studies on fluoroanilines suggest a significant gap. researchgate.net |

| Dipole Moment | Non-zero, significant due to the asymmetric substitution. | Presence of highly electronegative fluorine atoms. |

Quantum chemical calculations can predict the reactivity of this compound through various reactivity descriptors derived from the electronic structure.

Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. researchgate.net For a molecule like this compound, the presence of both electron-donating and electron-withdrawing groups would result in a nuanced reactivity profile. The amino group would direct electrophilic substitution to the ortho and para positions, although the substitution pattern of the target molecule already occupies the para position relative to the difluoroethyl group. The fluorine atom at position 4 and the difluoroethyl group at position 3 would influence the regioselectivity of further reactions.

Reaction Pathways: Computational studies can model potential reaction pathways, such as electrophilic aromatic substitution or reactions involving the amino group. By calculating the energies of transition states and intermediates, the most favorable reaction pathways can be identified. For instance, the biodehalogenation of fluorinated anilines has been studied, revealing pathways that can lead to the formation of reactive quinoneimine species. nih.gov The reactivity of these intermediates is influenced by the number and position of the fluoro-substituents. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The flexibility of this compound arises from the rotation around the C-C bond of the ethyl group and the C-N bond of the amino group. Conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to identify the most stable conformers. The 1,1-difluoroethyl group will have specific conformational preferences due to steric and electronic effects. Studies on similar fluorinated alkanes show that the gauche effect can play a significant role in determining the preferred dihedral angles.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This is a key tool in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme.

While there are no specific docking studies for this compound, studies on other aniline derivatives have shown their potential to bind to various biological targets. globalresearchonline.netnih.gov A docking study of this compound would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity based on a scoring function. The results would reveal the most likely binding pose and the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. The amino group can act as a hydrogen bond donor, while the fluorine atoms can participate in halogen bonding or other electrostatic interactions.

This compound could be included in virtual screening libraries to assess its potential as a lead compound for various therapeutic targets. In silico screening involves docking a large number of compounds against a specific target to identify those with the highest predicted binding affinities. Given the prevalence of fluorinated compounds in pharmaceuticals, the unique combination of substituents in this compound could make it an interesting candidate for such screening campaigns. The results of these screenings could guide the synthesis and experimental testing of this and related compounds for specific biological activities.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

The in silico prediction of Nuclear Magnetic Resonance (NMR) spectra has become an indispensable tool in the structural elucidation of novel organic molecules. For a compound such as this compound, computational methods provide a powerful means to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which can then be compared with experimental data to confirm its structure. These predictions are typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective approach.

The prediction process involves several key steps. Initially, the 3D geometry of the this compound molecule is optimized to find its most stable conformation. Following this, NMR shielding tensors are calculated for each nucleus, usually employing the Gauge-Including Atomic Orbital (GIAO) method. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular importance. Computational methods have demonstrated high accuracy in this area. The process is similar to that for ¹H and ¹³C, but often requires specific levels of theory and basis sets to achieve reliable results. Research has shown that methods like B3LYP with the 6-31+G(d,p) basis set can provide rapid and reasonably accurate predictions for ¹⁹F chemical shifts. glbrc.org For enhanced accuracy, more advanced functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been recommended, yielding a root mean square error as low as 3.57 ppm. re3data.org These computational tools are crucial for assigning specific fluorine signals in polyfluorinated molecules. glbrc.org

The predicted NMR data for this compound, as obtained from computational models, are presented in the following tables.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl group of the difluoroethyl substituent. The chemical shifts are influenced by the electronic effects of the fluorine atoms and the amino group.

| Atom Number | Predicted Chemical Shift (ppm) |

| H (on C2) | 7.25 |

| H (on C5) | 6.88 |

| H (on C6) | 6.79 |

| H (on CH₃) | 1.95 |

| H (on NH₂) | 3.80 |

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts reflect the diverse chemical environments of the carbon atoms within the molecule, from the aromatic ring to the difluoroethyl group. The carbon atoms directly bonded to fluorine exhibit characteristic shifts due to the strong electronegativity of fluorine.

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 | 140.1 |

| C2 | 125.4 |

| C3 | 120.8 |

| C4 | 155.2 (J-coupling with F) |

| C5 | 116.5 |

| C6 | 115.9 |

| C (CF₂) | 124.5 (J-coupling with F) |

| C (CH₃) | 23.7 |

Predicted ¹⁹F NMR Chemical Shifts

The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. For this compound, two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoroethyl group. The significant difference in their chemical environments leads to well-separated signals.

| Atom | Predicted Chemical Shift (ppm) |

| F (on C4) | -128.5 |

| F (on CF₂) | -92.3 |

Information Deficit for In-Depth Article on "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient detailed information to construct an in-depth article on the chemical compound "this compound" that adheres to the specific and technical outline provided.

While general information on related compounds, such as fluoroanilines and methods for difluoroalkylation of aniline derivatives, is available, specific data regarding the applications of this compound in advanced organic synthesis and material science is not present in the accessible literature. The requested detailed sections and subsections require specific research findings that are not currently published or widely available.

The outlined topics for the article include:

Applications in Advanced Organic Synthesis and Material Science

Precursors for Specialized Reagents and Ligands:There is a lack of data on its use as a precursor for creating specialized reagents and ligands.

The absence of this specific information prevents the generation of a thorough, informative, and scientifically accurate article as requested. General discussions on analogous compounds would not meet the strict requirement of focusing solely on "3-(1,1-Difluoroethyl)-4-fluoroaniline."

It is possible that "this compound" is a relatively new or niche compound, with its applications and properties not yet extensively documented in publicly accessible sources. Research and development involving this specific molecule may be proprietary or at a stage that has not yet resulted in published literature.

Therefore, until more specific research on "this compound" becomes publicly available, it is not feasible to generate the requested article with the required level of detail and scientific accuracy.

Applications in Life Sciences and Agrochemicals Academic Perspectives

Pharmaceutical Research and Drug Discovery Scaffolds

In the realm of medicinal chemistry, the 4-fluoroaniline (B128567) core is a well-established structural motif found in numerous therapeutic agents. ccspublishing.org.cngoogle.com The strategic placement of fluorine atoms is a key tactic in drug design to enhance a molecule's pharmacological profile. 3-(1,1-Difluoroethyl)-4-fluoroaniline serves as an advanced intermediate, providing a platform for developing new chemical entities with potentially superior efficacy and safety.

A cornerstone of modern drug design is the principle of bioisosteric replacement, where one functional group is substituted for another to improve a molecule's properties without drastically altering its biological activity. The 1,1-difluoroethyl group (-CF2CH3) present in this compound is recognized as an effective bioisostere for the methoxy (B1213986) group (-OCH3). While sterically similar, the difluoroethyl group offers distinct electronic properties and is not susceptible to the same metabolic pathways as the methoxy group, which can undergo O-dealkylation. This substitution can lead to compounds with retained or enhanced target affinity while improving metabolic stability.

Table 1: Comparison of Physicochemical Properties of Methoxy vs. 1,1-Difluoroethyl Groups

| Property | Methoxy Group (-OCH3) | 1,1-Difluoroethyl Group (-CF2CH3) | Implication in Drug Design |

| Size | Similar | Similar | Maintains steric fit within target binding pockets. |

| Lipophilicity (LogP) | Moderately lipophilic | More lipophilic | Can enhance membrane permeability and cell uptake. |

| Hydrogen Bond Acceptor | Yes (Oxygen atom) | Weak (Fluorine atoms) | Alters binding interactions with target proteins. |

| Metabolic Stability | Susceptible to O-dealkylation | Resistant to O-dealkylation | Blocks a common metabolic pathway, increasing drug half-life. |

| Dipole Moment | Significant | Larger | Influences molecular conformation and binding orientation. |

A significant challenge in drug development is overcoming rapid metabolic degradation, which can lead to poor bioavailability and a short duration of action. The introduction of fluorine is a widely employed strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.

In this compound, fluorine atoms are present at two key locations:

On the aromatic ring (4-fluoro): This fluorine atom can block potential sites of aromatic hydroxylation, a common metabolic pathway for aniline-containing compounds.

On the ethyl group (1,1-difluoro): This prevents oxidation at the benzylic-like position, further enhancing the molecule's resistance to metabolic breakdown.

By incorporating this doubly fluorinated scaffold, medicinal chemists can design drug candidates with improved pharmacokinetic profiles, including longer half-lives and greater exposure in the body.

The unique electronic properties conferred by fluorine make this compound an attractive starting material for the synthesis of targeted therapies such as enzyme inhibitors and receptor ligands. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline (B41778) nitrogen and influence the molecule's ability to interact with specific residues in a protein's active site.

Research on related fluoroaniline (B8554772) structures has shown their successful incorporation into highly potent and selective molecules. For instance, fluorinated aromatic moieties are key components in the design of kinase inhibitors, where they can form critical interactions within the ATP-binding pocket. Similarly, in the development of receptor ligands, such as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, fluorinated scaffolds have been used to fine-tune affinity and selectivity across receptor subtypes. nih.gov The this compound structure provides a versatile template for creating novel inhibitors and ligands with potentially enhanced potency and optimized drug-like properties.

Agrochemical Development

The agrochemical industry relies heavily on fluorinated intermediates to develop effective and environmentally safer crop protection products. chemicalbook.com The inclusion of fluorine can increase the biological efficacy of herbicides, fungicides, and insecticides, often allowing for lower application rates. This compound is a precursor for active ingredients that aim to provide targeted control of pests and diseases while improving stability in the field.

Substituted anilines are a foundational chemical class for a wide range of herbicides and fungicides. The specific substitutions on the aniline ring dictate the mode of action and spectrum of activity. For example, dinitroaniline herbicides containing a trifluoromethyl group, such as Trifluralin, are used for pre-emergence weed control. nih.gov

In the fungicidal domain, many modern active ingredients are built upon fluorinated aromatic cores. The fungicide Bixafen, a succinate (B1194679) dehydrogenase inhibitor (SDHI), contains a dichlorophenyl group attached to a fluorinated pyrazole (B372694) carboxamide, showcasing the importance of halogenation in this class. Another example, Fluazinam, is a broad-spectrum fungicide based on a complex diarylamine structure with multiple trifluoromethyl groups. The this compound scaffold offers a unique combination of substituents for the synthesis of new herbicidal and fungicidal agents with potentially novel modes of action or improved performance characteristics.

Table 2: Examples of Commercial Agrochemicals with Substituted Aniline Structures

| Compound Name | Agrochemical Type | Key Structural Features |

| Trifluralin | Herbicide | Dinitroaniline with a trifluoromethyl group. nih.gov |

| Ethalfluralin | Herbicide | Dinitroaniline derivative used for pre-emergence weed control. |

| Bixafen | Fungicide (SDHI) | Contains a dichlorophenyl moiety linked to a pyrazole. |

| Fluazinam | Fungicide | Complex diarylamine with trifluoromethyl and chloro groups. |

The development of novel insecticides is critical for managing insect resistance and protecting crops. Fluoroaniline moieties have been successfully integrated into modern insecticidal molecules. A significant class of insecticides, the anthranilic diamides, targets insect ryanodine (B192298) receptors, leading to uncontrolled muscle contraction and paralysis. Recent research has demonstrated that designing anthranilic diamides that incorporate a fluoroaniline moiety can lead to compounds with potent insecticidal activity against key lepidopteran pests like Mythimna separata and Plutella xylostella.

Furthermore, the relevance of the difluoroethyl group is highlighted in the insecticide Flupyradifurone, which contains a 2,2-difluoroethylamine (B1345623) fragment and acts on the nicotinic acetylcholine receptor. nih.gov These examples underscore the potential of this compound as a key intermediate for synthesizing next-generation insecticides that could offer new modes of action or overcome existing resistance mechanisms.

Molecular Probes and Imaging Agents

The presence of multiple fluorine atoms in this compound makes it an intriguing candidate for the development of molecular probes and imaging agents. Fluorine-19 (¹⁹F) is a magnetically active nucleus with 100% natural abundance and high sensitivity, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the radioisotope fluorine-18 (B77423) (¹⁸F) is a positron emitter with a convenient half-life, which is ideal for Positron Emission Tomography (PET) imaging.

¹⁹F NMR for In Vivo and In Vitro Studies

¹⁹F NMR spectroscopy is a powerful, non-invasive technique for studying biological systems, as there is no endogenous ¹⁹F signal in the body. This allows for the background-free detection of fluorinated probes. Fluoroaniline derivatives, in particular, have been investigated as responsive ¹⁹F NMR probes for monitoring biological processes.

Research has demonstrated that the ¹⁹F chemical shift of fluoroanilines is sensitive to the local chemical environment, including pH. nih.gov The amino group of the aniline can be protonated or deprotonated depending on the pH, which in turn alters the electronic environment of the fluorine atom on the aromatic ring, leading to a measurable change in its ¹⁹F chemical shift. nih.govresearchgate.net This property has been exploited to create ¹⁹F NMR-based pH indicators. nih.gov For instance, a study on various fluorine-substituted aniline derivatives revealed that they can act as pH indicators with sensitivities ranging from 2 to 7 ppm per pH unit near the aniline's pKa. nih.gov

Given this precedent, this compound could potentially be developed into a sophisticated ¹⁹F NMR probe. The molecule has two distinct fluorine environments: the single fluorine atom on the aromatic ring and the two equivalent fluorine atoms in the difluoroethyl group. The chemical shift of the aromatic fluorine would be expected to be sensitive to changes in the protonation state of the aniline nitrogen, and thus to pH. The electronic properties of the 1,1-difluoroethyl group, being electron-withdrawing, would influence the pKa of the aniline and the sensitivity of the aromatic fluorine's chemical shift to pH changes.

Furthermore, fluoroanilines have been used in ¹⁹F NMR studies to monitor metabolism both in vivo and in vitro. nih.gov A study on the metabolism of 2-fluoroaniline (B146934) in rats using ¹⁹F NMR allowed for the identification and quantification of various metabolites in urine, demonstrating the utility of this technique in pharmacokinetic studies. nih.gov Similarly, derivatives of this compound could be designed to probe specific metabolic pathways, with the distinct signals from the aromatic and aliphatic fluorines providing a rich source of information.

Below is a table with representative ¹⁹F NMR chemical shift data for fluoroaniline-based pH indicators, illustrating the sensitivity of the ¹⁹F chemical shift to pH.

| Compound | pKa | Chemical Shift (Acidic Form, ppm) | Chemical Shift (Basic Form, ppm) | Sensitivity (ppm/pH unit) |

| 4-Fluoroaniline | 4.6 | -128.5 | -133.0 | ~4.5 |

| N,N-dimethyl-4-fluoroaniline | 5.2 | -124.0 | -128.5 | ~4.5 |

| N,N-(methyl-2-carboxyisopropyl)-4-fluoroaniline | 6.8 | -122.0 | -127.0 | ~5.0 |

Data are representative and compiled from published studies on fluoroaniline-based pH indicators. nih.gov

Positron Emission Tomography (PET) Tracers

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that relies on the detection of gamma rays produced from the annihilation of positrons emitted by a radiotracer. nih.gov Fluorine-18 is a widely used radionuclide for PET due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy, which allows for high-resolution imaging. nih.govlupinepublishers.com

The synthesis of ¹⁸F-labeled PET tracers often involves the use of ¹⁸F-labeled building blocks. rsc.orgresearchgate.net [¹⁸F]Fluoroanilines have emerged as valuable precursors for the synthesis of complex PET tracers. semanticscholar.org A prominent example is the synthesis of [¹⁸F]gefitinib, a PET tracer for imaging epidermal growth factor receptor (EGFR) status in tumors. nih.gov The synthesis involves the coupling of an ¹⁸F-labeled chloro-fluoroaniline with a quinazoline (B50416) core. newdrugapprovals.org

The structure of this compound makes it a suitable candidate for derivatization into an ¹⁸F-labeled building block. The aniline nitrogen provides a reactive handle for coupling to other molecules. The fluorine at the 4-position could be replaced with ¹⁸F via nucleophilic aromatic substitution on a suitable precursor, such as a nitro or trimethylammonium derivative. The resulting [¹⁸F]this compound could then be used to synthesize a variety of PET tracers.

The 1,1-difluoroethyl group can also serve as a bioisostere for other functional groups, such as a methoxy group. nih.gov This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic properties of a drug molecule. nih.gov Therefore, incorporating the this compound scaffold into a PET tracer could offer advantages in terms of in vivo stability and imaging characteristics.

The development of novel ¹⁸F-labeled tracers is a dynamic area of research, and the use of versatile building blocks is crucial for expanding the repertoire of available imaging agents. rsc.orgconsensus.app The unique combination of a reactive aniline, a site for ¹⁸F-labeling, and a metabolically robust difluoroethyl group suggests that this compound is a promising platform for the future development of innovative PET tracers for oncology, neurology, and cardiology.

The following table provides examples of PET tracers synthesized using fluoroaniline building blocks and their applications.

| PET Tracer | Precursor Building Block | Application |

| [¹⁸F]Gefitinib | 3-chloro-4-[¹⁸F]fluoroaniline | Imaging of EGFR in tumors |

| [¹⁸F]SAHA | 4-[¹⁸F]Fluoroaniline | Imaging of histone deacetylase (HDAC) |

| Stearoyl-CoA Tracer | 4-[¹⁸F]Fluoroaniline | Imaging of fatty acid metabolism |

This table contains representative examples of PET tracers developed from fluoroaniline precursors. semanticscholar.orgnih.gov

Future Directions and Emerging Research Avenues

Sustainable and Green Synthesis Methodologies

The growing emphasis on environmental responsibility in chemical manufacturing necessitates the development of sustainable and green synthesis routes for fluorinated compounds. Traditional methods for producing fluoroanilines can involve harsh reagents and generate significant waste. google.com Future research will likely focus on optimizing the synthesis of 3-(1,1-Difluoroethyl)-4-fluoroaniline by adhering to the principles of green chemistry.

Key areas of investigation include:

Catalytic Hydrogenation: Replacing older reduction methods, such as iron powder reduction which creates large amounts of waste, with catalytic hydrogenation processes. A patented method for producing p-fluoroaniline from 3,5-dichloro-4-fluoronitrobenzene (B1581561) utilizes a Pd/C catalyst, which is efficient and can be recycled, thus lowering production costs and environmental impact. google.com

Renewable Feedstocks: While not directly applicable to this specific aniline (B41778) derivative, a broader trend in green chemistry is the use of renewable feedstocks like biomass to produce chemical intermediates. rsc.org Future innovations could explore pathways from bio-derived platform chemicals to aromatic rings that can be subsequently functionalized.

A comparison of green chemistry metrics for different types of chemical processes highlights the need for improvement in pharmaceutical manufacturing.

| Industry Sector | E-Factor (kg waste / kg product) |

| Oil Refining | <0.1 |

| Bulk Chemicals | <1–5 |

| Fine Chemicals | 5–50 |

| Pharmaceuticals | 25–>100 |

This table illustrates typical Environmental Factor (E-Factor) values across different sectors of the chemical industry, emphasizing the high waste generation in pharmaceutical synthesis where complex molecules like this compound might be used. tudelft.nl

Application in Supramolecular Chemistry and Nanotechnology

The fluorine atoms in this compound can participate in non-covalent interactions that are crucial for supramolecular assembly and the design of nanomaterials. The highly polarized C-F bonds and the potential for hydrogen bonding with the amine group can direct the formation of ordered structures.

Crystal Engineering: In the solid state, fluorine atoms frequently engage in intermolecular contacts, including F···H and F···F interactions. nih.gov The analysis of crystal structures containing pentafluorosulfanyl (SF5) groups reveals that F···F contacts can be significant, often forming repeating structural motifs like dimers and infinite chains. nih.gov The specific arrangement of the fluoro and difluoroethyl groups on the aniline ring could be exploited to control the packing of molecules in crystals, influencing properties like solubility and morphology.

Nanomaterials for Biomedical Applications: Fluorinated compounds are being explored for their potential in nanotechnology, particularly for drug delivery. nih.gov Fluorinated nanoparticles have demonstrated anti-oligomeric and anti-apoptotic activity in studies related to Alzheimer's disease, suggesting their potential as therapeutic vehicles. nih.gov The combination of nanotechnology with fluorinated molecules is a promising approach for overcoming biological barriers like the blood-brain barrier. nih.gov The properties of this compound could make it a valuable building block for creating such functional fluorinated nanomaterials.

Advanced Fluorination Techniques for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into complex molecules at a late step in the synthesis. nih.govmpg.denyu.edu This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov Advanced methods for introducing fluorine or fluoroalkyl groups are central to LSF.

C-H Fluorination: Direct C-H fluorination offers a highly efficient way to synthesize fluorinated arenes. Reagents like Selectfluor® can be used for the electrophilic fluorination of aromatic rings. researchgate.netthermofisher.com While direct fluorination of anilines can be challenging, these methods could be applied to precursors of this compound or used to create related isomers.

Nucleophilic Fluorination: The Balz-Schiemann reaction, which converts anilines to aryl fluorides via diazonium salts, is a classic method, though it can have drawbacks related to safety and reproducibility. rsc.org Modern advancements include palladium-catalyzed fluorination of aryl halides or triflates, which has become a more reliable method for C-F bond formation. rsc.org

Photoinduced Difluoroalkylation: Recent progress has been made in the difluoroalkylation of anilines using photoinduced methods. acs.org These reactions can proceed via an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent, allowing for the introduction of difluoroalkyl groups under mild conditions. acs.org Such a strategy could be envisioned for the synthesis of the title compound or its derivatives.

The table below summarizes some modern reagents used for fluorination.

| Reagent Type | Example Reagent | Typical Application |

| Electrophilic | Selectfluor® | C-H fluorination, fluorination of arylboronic acids thermofisher.com |

| Nucleophilic | Alkali Metal Fluorides (e.g., KF) | Aliphatic nucleophilic substitution rsc.org |

| Deoxyfluorination | DAST (Diethylaminosulfur trifluoride) | Conversion of alcohols to alkyl fluorides rsc.org |

| Trifluoromethylation | Togni Reagents | Electrophilic trifluoromethylation thermofisher.com |

| Photoinduced Fluoroalkylation | Fluorinated Radical Precursors | Difluoroalkylation of anilines acs.org |

Exploration of New Biological Targets and Therapeutic Areas

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.gov The unique combination of fluorine substituents in this compound makes it an attractive scaffold for discovering new bioactive agents.

Q & A

Q. What are the common synthetic routes for preparing 3-(1,1-Difluoroethyl)-4-fluoroaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic hydrogenation. For example, Pd-catalyzed hydrogenation (e.g., using Pd/C) can reduce nitro or imine intermediates to the aniline derivative . Key steps include:

- Precursor Selection : Start with 4-fluoroaniline derivatives functionalized with a difluoroethyl group.

- Catalyst Optimization : Test Pd-based catalysts under varying hydrogen pressures (1–5 atm) and temperatures (25–80°C) to maximize yield.

- Solvent and Base Screening : Polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ enhance nucleophilic substitution efficiency.

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Critical characterization methods include:

- NMR Spectroscopy : ¹H NMR (aromatic protons: δ 6.5–7.5 ppm) and ¹⁹F NMR (CF₂ groups: δ -100 to -120 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₈H₈F₃N: calc. 175.0612).

- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95%).

- X-ray Crystallography : Resolve crystal structures if single crystals form, confirming spatial arrangement of substituents .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amines or fluorinated intermediates) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. For kinetic studies, apply Arrhenius equations to extrapolate shelf-life under storage conditions.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation using LC-MS.

Q. What strategies can resolve contradictions in reported reactivity of fluorinated anilines in cross-coupling reactions?

Methodological Answer: Discrepancies often arise from electronic effects of fluorine substituents. To address this:

- Electronic Effect Analysis : Use Hammett constants (σₚ for -F = +0.06) to predict directing effects in electrophilic substitution. Compare reactivity of this compound with non-fluorinated analogs .

- Catalyst Screening : Test Pd, Cu, or Ni catalysts with ligands (e.g., XPhos, BINAP) to optimize coupling efficiency (e.g., Suzuki-Miyaura reactions).

- Kinetic Studies : Monitor reaction progress via in-situ NMR or IR spectroscopy to identify rate-limiting steps.

Q. How can the biological activity of this compound be systematically investigated?

Methodological Answer:

- In Vitro Assays : Screen against target enzymes (e.g., kinases) or bacterial strains (e.g., S. aureus) to determine IC₅₀ or MIC values. Fluorinated anilines often exhibit enhanced membrane permeability due to lipophilicity (LogP ~2.5) .

- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinity. The difluoroethyl group may engage in hydrophobic or halogen bonding.

- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated degradation.

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments and electrostatic potential surfaces.

- LogP and pKa Estimation : Use software like MarvinSketch or ACD/Labs to compute lipophilicity (LogP ≈ 2.1) and acidity (pKa ~4.5 for the amine group).

- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (if available) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of electrophilic substitution in fluorinated anilines?

Methodological Answer:

- Comparative Studies : Replicate reported reactions under identical conditions (solvent, catalyst, temperature). For example, nitration of this compound may yield para vs. meta products depending on steric hindrance from the difluoroethyl group.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track reaction pathways.

- Steric/Electronic Maps : Generate 3D electrostatic potential maps to visualize directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.